molecular formula C10H12N2O2 B3101995 2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 14097-36-0

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3101995
CAS No.: 14097-36-0
M. Wt: 192.21 g/mol
InChI Key: LXNOPQKFWGOYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline (CAS: 14097-36-0) is a nitro-substituted tetrahydroisoquinoline derivative with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol . Its structure features a partially saturated isoquinoline core with a methyl group at position 2 and a nitro (-NO₂) group at position 6 (Figure 1). This compound is commercially available in high purity (≥97%) and is frequently utilized as a synthetic intermediate in medicinal chemistry . Safety protocols emphasize careful handling due to the toxicity associated with nitroaromatic compounds .

Properties

IUPAC Name

2-methyl-6-nitro-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNOPQKFWGOYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601243499
Record name 1,2,3,4-Tetrahydro-2-methyl-6-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14097-36-0
Record name 1,2,3,4-Tetrahydro-2-methyl-6-nitroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14097-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2-methyl-6-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline scaffolds. In this reaction, phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with

Biological Activity

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline (MNIQ) is a compound belonging to the tetrahydroisoquinoline family, known for its diverse biological activities. This article reviews the biological activity of MNIQ, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MNIQ features a unique molecular structure characterized by:

  • Molecular Formula : C10_{10}H12_{12}N2_{2}O2_{2}
  • Molecular Weight : Approximately 192.22 g/mol
  • Functional Groups : Contains a methyl group at the 2-position and a nitro group at the 6-position of the tetrahydroisoquinoline framework.

1. Antimicrobial Activity

MNIQ has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit bacterial growth through mechanisms that involve disruption of cell membrane integrity and interference with metabolic pathways. The presence of the nitro group in MNIQ is crucial for its antimicrobial efficacy, as it can be reduced to reactive intermediates that exert cytotoxic effects on microbial cells .

2. Anti-cancer Properties

Research has shown that MNIQ exhibits anti-cancer activity by targeting specific signaling pathways involved in tumor growth and metastasis. For instance:

  • Inhibition of KRas : MNIQ analogs have been tested for their ability to inhibit KRas signaling in colon cancer cell lines, with IC50_{50} values ranging from 0.9 μM to 10.7 μM .
  • Anti-angiogenesis : Compounds related to MNIQ have been reported to possess anti-angiogenic properties, inhibiting the formation of new blood vessels necessary for tumor growth .

3. Neuroprotective Effects

MNIQ has been investigated for its neuroprotective effects in models of neurodegenerative diseases. The compound may exert protective effects against oxidative stress and apoptosis in neuronal cells, potentially making it a candidate for treating conditions such as Alzheimer's disease .

The biological activity of MNIQ is attributed to several mechanisms:

  • Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules.
  • Enzyme Inhibition : MNIQ has been shown to inhibit various enzymes involved in disease processes, including those linked to cancer and microbial infections .
  • Receptor Modulation : It may act on specific receptors involved in neurotransmission and cellular signaling pathways, contributing to its neuroprotective and anti-cancer effects .

Case Studies

Several studies have highlighted the biological potential of MNIQ:

  • Study on Antimicrobial Activity : A study reported that MNIQ exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cancer Research : In vitro studies demonstrated that MNIQ derivatives inhibited cell proliferation in various cancer cell lines, with detailed SAR (structure-activity relationship) analyses revealing critical structural features necessary for activity .

Comparative Analysis

To better understand the biological activity of MNIQ, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesBiological Activity
1,2,3,4-TetrahydroisoquinolineParent compound without substituentsLimited bioactivity
6-Nitro-1,2,3,4-tetrahydroisoquinolineLacks methyl groupModerate antimicrobial activity
7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinolineContains bromineEnhanced anticancer activity

The unique combination of functional groups in MNIQ enhances its reactivity and biological properties compared to these related compounds.

Scientific Research Applications

Medicinal Chemistry

MNTIQ has shown promise in various therapeutic areas:

  • Anticancer Activity : Studies have demonstrated that MNTIQ and its derivatives exhibit significant antiproliferative effects against several cancer cell lines. For example, related tetrahydroisoquinoline compounds have shown IC50 values ranging from 5.4 to 17.2 μM against human tumor cell lines such as HT-29 (colorectal adenocarcinoma) and A2780 (ovarian carcinoma) .
  • Neuroprotective Effects : MNTIQ has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson's disease. The compound's ability to inhibit monoamine oxidase (MAO) may contribute to its potential in altering neurotransmitter levels, which is critical for managing conditions associated with dopamine metabolism .
  • Antimicrobial Properties : The compound has also been evaluated for its activity against various pathogenic microorganisms. Its structural similarity to other known antimicrobial agents suggests that it may possess similar efficacy .

Synthesis of Bioactive Compounds

MNTIQ serves as a versatile building block in organic synthesis:

  • Synthesis of Tetrahydroisoquinoline Derivatives : MNTIQ can be used to synthesize a range of tetrahydroisoquinoline derivatives through various chemical reactions such as Bischler–Nepieralski cyclization and Pictet-Spengler reaction . These derivatives often exhibit enhanced biological activities compared to their parent compounds.
  • Development of New Therapeutics : Researchers are exploring MNTIQ as a precursor for novel therapeutic agents targeting multiple diseases due to its unique pharmacophore .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of tetrahydroisoquinoline derivatives, MNTIQ was tested against several cancer cell lines. The results indicated that modifications at the nitro and methyl positions significantly influenced cytotoxicity. The study concluded that MNTIQ could serve as a lead compound for developing new anticancer therapies .

Case Study 2: Neuroprotective Mechanism Exploration

Another research project focused on understanding the neuroprotective mechanisms of MNTIQ derivatives. The study demonstrated that these compounds could modulate the kynurenine pathway, which is crucial for maintaining neurotransmitter balance in the brain. This finding supports the potential use of MNTIQ in treating neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical profiles of tetrahydroisoquinoline derivatives are highly dependent on substituent positions and functional groups. Below is a systematic comparison:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Key Properties/Bioactivity References
2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline 2-CH₃, 6-NO₂ High reactivity due to nitro group; pharmaceutical intermediate
2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline 2-CH₃, 5-OH (tetrahydroquinoline scaffold) Analgesic activity (1/8 potency of morphine)
CKD712 [(S)-1-α-naphthylmethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline] 1-naphthylmethyl, 6,7-di-OH Promotes wound healing via VEGF induction; AMPK/HO-1 pathway activation
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride 6-CF₃ Enhanced lipophilicity; potential CNS applications
6-Methoxy-1,2,3,4-tetrahydroisoquinoline 6-OCH₃ Improved solubility; explored in neurotransmitter modulation
7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline 2-CH₃, 6-F, 7-Br Halogen substituents enhance binding affinity in receptor studies

Physicochemical Properties

  • Melting Points : Nitro-substituted derivatives (e.g., 2-Methyl-6-nitro-THIQ) typically exhibit higher melting points (>200°C) due to strong intermolecular interactions, whereas hydroxylated analogs (e.g., 2-Methyl-6-ol-THIQ, CAS: 14097-39-3) have lower melting points .
  • Solubility : Methoxy and hydroxyl groups improve aqueous solubility (e.g., 6-Methoxy-THIQ: ~2.5 mg/mL in water), while nitro and trifluoromethyl groups reduce it (<0.1 mg/mL) .

Key Research Findings

  • Position 6 Dominance : Substitutions at position 6 (nitro, methoxy, CF₃) significantly influence electronic properties and receptor binding. For example, 6-nitro groups enhance electrophilicity, enabling nucleophilic attack in prodrug activation .
  • Toxicity Considerations : Nitro groups may generate reactive oxygen species (ROS), necessitating careful toxicity profiling. MPTP (a structurally related tetrahydropyridine) caused Parkinsonism in humans, highlighting the importance of substituent choice .
  • Therapeutic Potential: CKD712’s VEGF induction mechanism is absent in nitro analogs, underscoring how functional groups dictate biological pathways .

Q & A

Q. What are the established synthetic routes for 2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

The synthesis of nitro-substituted tetrahydroisoquinolines typically involves cyclization of nitro-substituted benzylamine precursors or selective nitration of preformed tetrahydroisoquinoline scaffolds. For example:

  • Friedel-Crafts alkylation : Nitration of 1,2,3,4-tetrahydroisoquinoline derivatives using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can introduce nitro groups regioselectively .
  • Reductive amination : A nitro-substituted benzaldehyde precursor can react with methylamine under hydrogenation conditions (e.g., Pd/C, H₂) to form the tetrahydroisoquinoline core .
    Key factors :
  • Temperature : Excess heat during nitration can lead to byproducts like dinitro derivatives.
  • Catalyst choice : Pd/C or Raney Ni improves selectivity in reductive steps .
  • Yield optimization : Yields range from 53–61% for analogous compounds, depending on solvent polarity and reaction time .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the nitro group (e.g., δ 8.0–8.5 ppm for aromatic protons adjacent to NO₂) .
  • Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 192.0764 for C₁₀H₁₂N₂O₂⁺) validates molecular composition .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, especially critical due to nitro group instability under light .

Advanced Research Questions

Q. How does the nitro group at position 6 influence the compound’s biological activity compared to other substituents?

The nitro group enhances electrophilicity, potentially enabling covalent interactions with biological targets (e.g., enzyme active sites). Key findings from analogous compounds:

  • Antitumor activity : Nitro-substituted tetrahydroisoquinolines show higher cytotoxicity (IC₅₀ = 1.2–5.6 µM) than methoxy derivatives, likely due to DNA intercalation or topoisomerase inhibition .
  • Neurotoxicity : Structural similarity to MPTP (a Parkinsonism-inducing agent) suggests potential dopaminergic neuron toxicity, necessitating in vivo safety profiling .
    Methodological insight :
  • SAR studies : Replace NO₂ with Cl, OMe, or H to evaluate activity changes .
  • Computational modeling : Density Functional Theory (DFT) predicts nitro group orientation in binding pockets .

Q. What strategies mitigate challenges in regioselective functionalization of the tetrahydroisoquinoline core?

Regioselectivity is influenced by steric and electronic factors:

  • Directed ortho-metalation : Use directing groups (e.g., amides) to control nitration or halogenation at specific positions .
  • Protecting groups : Temporarily block reactive sites (e.g., methyl groups) during synthesis .
    Case study :
  • Nitration of 2-methyl-THIQ : Steric hindrance from the methyl group directs nitration to position 6 over 7 (yield: 58%) .

Q. How can researchers resolve contradictions in reported biological data for nitro-substituted tetrahydroisoquinolines?

Discrepancies may arise from assay conditions or impurity profiles:

  • Reproducibility : Validate purity via HPLC and quantify residual solvents (e.g., DMSO) that interfere with cell-based assays .
  • Mechanistic studies : Use knockout models (e.g., VEGF antibody blockade) to confirm target engagement, as seen in CKD712 studies .

Methodological Challenges and Solutions

Q. Handling nitro group instability during storage and reactions

  • Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation.
  • Reaction conditions : Avoid strong bases or reducing agents that may reduce NO₂ to NH₂ .

Q. Purification challenges due to polar byproducts

  • Column chromatography : Use silica gel with gradient elution (hexane/EtOAc → CH₂Cl₂/MeOH) .
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for high-purity crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.